3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-
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Overview
Description
3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- is a seven-membered heterocyclic compound containing oxygen and nitrogen atoms in its ring structure. This compound is part of the oxazepine family, which is known for its diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-aminophenols with suitable aldehydes or ketones under acidic or basic conditions . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce more saturated compounds, and substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazepines, such as:
- 1,2-Oxazepine
- 1,4-Oxazepine
- Thiazepines
- Diazepines
Uniqueness
What sets 3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene- apart is its unique ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
388564-39-4 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-methylidene-5-oxa-2-azabicyclo[5.5.0]dodeca-1,6-diene |
InChI |
InChI=1S/C11H15NO/c1-9-7-12-11-6-4-2-3-5-10(11)8-13-9/h8H,1-7H2 |
InChI Key |
BFIFASUZQHPVGF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN=C2CCCCCC2=CO1 |
Origin of Product |
United States |
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